Acridine, 9-amino-2,4-dimethyl-

Description

Overview of the Acridine (B1665455) Chemical Class and its Research Significance

Acridine is a nitrogen-containing heterocyclic organic compound, structurally related to anthracene (B1667546) with one of the central carbon atoms replaced by a nitrogen atom. wikipedia.org This planar, tricyclic molecule is the parent compound for a large class of derivatives known as acridines. wikipedia.org First isolated from coal tar, acridines are also found in various natural sources, including plants and marine organisms.

The research significance of the acridine chemical class is extensive and multifaceted, primarily due to two key characteristics: its planar structure and its chemical reactivity. The planarity of the acridine ring system allows it to intercalate, or insert itself, between the base pairs of DNA. This interaction is a cornerstone of the biological activity observed in many acridine derivatives. By disrupting DNA replication and transcription, these compounds can exhibit potent biological effects.

Acridines are notable for their broad spectrum of biological activities, which has made them a subject of intense investigation in medicinal chemistry. Research has demonstrated their potential as:

Anticancer agents: By interfering with DNA, certain acridines can halt the proliferation of cancer cells.

Antimicrobial and Antiseptic agents: Several acridine derivatives have been used for their ability to inhibit the growth of bacteria.

Antimalarial drugs: Historically, acridine derivatives were crucial in the fight against malaria.

Antiviral and Antiparasitic compounds: The class has shown activity against various viruses and parasites. mdpi.com

Beyond medicine, acridines are also significant in materials science and analytical chemistry. Their conjugated aromatic system often imparts fluorescent properties, leading to their use as dyes and probes in various biological and chemical assays. evitachem.com The reactivity of the acridine nucleus, particularly at the 9-position (the carbon opposite the nitrogen), allows for the synthesis of a vast array of derivatives with tailored properties. wikipedia.org

Historical and Current Trajectories in 9-Aminoacridine (B1665356) Derivative Research

The introduction of an amino group at the 9-position of the acridine scaffold gives rise to 9-aminoacridines, a subclass with a particularly rich history and vibrant present in research.

Historically, the trajectory of 9-aminoacridine research was heavily influenced by pressing medical needs. During the first half of the 20th century, derivatives like proflavine (3,6-diaminoacridine) were used as topical antiseptics. The most famous historical application was the use of quinacrine (B1676205) (mepacrine), a 9-aminoacridine derivative, as a vital antimalarial drug during World War II. However, the advent of other antibiotics and antimalarials in the mid-20th century led to a temporary decline in their widespread use.

The latter half of the 20th century and the beginning of the 21st century have witnessed a significant resurgence in 9-aminoacridine research. This revival is driven by several factors, including the rise of drug-resistant pathogens and cancers, and a deeper understanding of the molecular mechanisms of these diseases.

Current research trajectories are diverse and sophisticated:

Oncology: Amsacrine, a 9-aminoacridine derivative, was developed as an anticancer drug that functions as a topoisomerase II inhibitor. Modern research focuses on creating new derivatives with improved efficacy and reduced toxicity, as well as conjugates that can specifically target cancer cells.

Neurodegenerative Diseases: Some 9-aminoacridines are being investigated for their potential to inhibit enzymes or protein aggregations associated with diseases like Alzheimer's. mdpi.com

Antiviral and Antiprion Research: The ability of these compounds to interact with nucleic acids makes them candidates for antiviral therapies. They have also been studied for their activity against prions, the infectious proteins responsible for diseases like Creutzfeldt-Jakob disease.

Advanced Probes and Diagnostics: The fluorescent nature of the 9-aminoacridine core is exploited in the development of sensitive probes for detecting specific nucleic acid sequences or for monitoring intracellular pH.

Modern synthetic chemistry plays a crucial role, with researchers continuously developing novel methods to modify the 9-aminoacridine scaffold, attaching various side chains and functional groups to fine-tune their biological activity, solubility, and target specificity.

Positioning of Acridine, 9-amino-2,4-dimethyl- within Contemporary Chemical and Biological Investigations

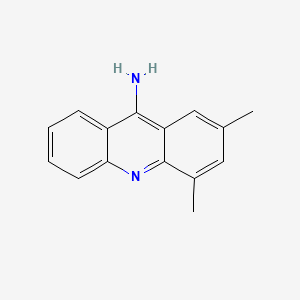

Acridine, 9-amino-2,4-dimethyl-, also known by its IUPAC name 2,4-dimethylacridin-9-amine, is a specific derivative within the 9-aminoacridine family. uni.lu Its structure consists of the core 9-aminoacridine scaffold with two methyl groups substituted at the 2 and 4 positions of the acridine ring system.

Publicly available scientific literature and chemical databases provide fundamental information about this compound, but detailed studies on its specific biological activities or applications are not extensively documented. Its primary position in contemporary research appears to be as a chemical entity within the broader exploration of the structure-activity relationships of 9-aminoacridine derivatives.

The presence of the two methyl groups on the acridine ring would be expected to influence its properties in several ways compared to the parent 9-aminoacridine molecule:

Lipophilicity: The methyl groups increase the molecule's lipophilicity (fat-solubility), which could affect its ability to cross cell membranes.

Steric Effects: The positioning of the methyl groups could influence how the molecule intercalates with DNA, potentially altering its binding affinity and sequence specificity.

Electronic Effects: Methyl groups are weakly electron-donating, which could subtly alter the electronic distribution in the aromatic system and affect its basicity and reactivity.

While specific research findings on Acridine, 9-amino-2,4-dimethyl- are limited, it represents one of the countless structural variations that chemists can synthesize to systematically probe how modifications to the 9-aminoacridine scaffold impact biological function. It exists as a compound for potential screening in drug discovery programs or as a building block for more complex molecules. Its value lies in its contribution to the chemical space surrounding the pharmacologically important 9-aminoacridine core.

Data Tables

Table 1: Chemical Properties of Acridine, 9-amino-2,4-dimethyl-

| Property | Value |

| Molecular Formula | C15H14N2 |

| IUPAC Name | 2,4-dimethylacridin-9-amine |

| Monoisotopic Mass | 222.11569 Da |

| Predicted XlogP | 3.6 |

| InChI Key | CVBGTAJIXYROKD-UHFFFAOYSA-N |

| Data sourced from PubChem. uni.lu |

Table 2: Investigated Biological Activities of the Acridine Chemical Class

| Activity | Description |

| Anticancer | Inhibition of tumor cell growth, often via DNA intercalation and topoisomerase inhibition. |

| Antimalarial | Efficacy against Plasmodium parasites, historically significant in drug development. |

| Antimicrobial | Activity against a range of bacteria, often used as topical antiseptics. |

| Antiviral | Inhibition of viral replication. |

| Antiprion | Activity against the misfolded proteins responsible for prion diseases. |

| Enzyme Inhibition | Targeting of specific enzymes involved in disease pathways (e.g., neurodegenerative diseases). |

| This table represents activities investigated across the broader acridine and 9-aminoacridine classes. |

Structure

3D Structure

Properties

CAS No. |

40504-92-5 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,4-dimethylacridin-9-amine |

InChI |

InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17) |

InChI Key |

CVBGTAJIXYROKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Amino 2,4 Dimethylacridine

Foundational Synthetic Routes to the Acridine (B1665455) Core

The construction of the acridine scaffold has historically been achieved through several named reactions. The Bernthsen synthesis, for example, involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to yield a 9-substituted acridine. nih.gov Another classical approach is the Ullmann condensation, which typically involves the coupling of an aniline (B41778) with an o-chlorobenzoic acid, followed by cyclization to form an acridone, which can then be further modified to produce the desired acridine derivative. nih.govrsc.org

The Friedländer synthesis offers a route to specific acridine derivatives, such as the formation of 9-methylacridine (B196024) from the salt of anthranilic acid and 2-cyclohexenone. nih.gov These foundational methods, while effective, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance. nih.govresearchgate.net

Palladium-Catalyzed Approaches for 9-Aminoacridine (B1665356) Scaffolds

Modern synthetic chemistry has seen a shift towards more efficient and versatile palladium-catalyzed methods for the construction of nitrogen-containing heterocycles, including acridines. nih.gov These approaches offer milder reaction conditions and a broader tolerance for various functional groups.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a cornerstone of carbon-nitrogen bond formation in organic synthesis. numberanalytics.comrug.nl This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine provides a powerful tool for constructing the diarylamine intermediates that are precursors to acridines. numberanalytics.comorgsyn.orgyoutube.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often enhancing reaction efficiency. youtube.com The development of successive generations of these catalysts has significantly improved the scope and efficiency of the amination process. nih.gov

Specifically, in the synthesis of 9-aminoacridines, the Buchwald-Hartwig coupling can be used to form the diarylamine backbone, which then undergoes cyclization to form the acridine ring system. nih.gov This strategy has been successfully employed in the parallel synthesis of 9-aminoacridine libraries. nih.gov

Cycloaromatization in 9-Aminoacridine Synthesis

A one-pot, two-stage synthetic route has been developed that combines a Buchwald-Hartwig amination with an acid-mediated cycloaromatization to produce 9-aminoacridines. arkat-usa.org This methodology starts with readily available 2-bromobenzonitriles and arylamines. arkat-usa.org The initial palladium-catalyzed C-N bond formation is followed by an intramolecular cyclization and subsequent aromatization to yield the final 9-aminoacridine product. arkat-usa.org This one-pot process is efficient and has been scaled up to gram quantities, demonstrating its practical utility. arkat-usa.org

Targeted Synthesis of 9-Amino-2,4-dimethylacridine

The synthesis of the specifically substituted 9-amino-2,4-dimethylacridine requires a strategic approach to introduce the methyl groups at the desired positions. A plausible synthetic route would involve the coupling of a suitably substituted aniline, namely 2,4-dimethylaniline (B123086), with a derivative of 2-chlorobenzoic acid or a related precursor.

One potential pathway involves a modified Ullmann condensation or a Buchwald-Hartwig amination to couple 2,4-dimethylaniline with a 2-halobenzoic acid derivative. The resulting N-(2,4-dimethylphenyl)anthranilic acid can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the corresponding 9-chloro-2,4-dimethylacridine. orgsyn.org Subsequent amination of this 9-chloro intermediate, for instance by reaction with an amine source, would yield the target compound, 9-amino-2,4-dimethylacridine.

Derivatization and Functionalization of the Acridine, 9-amino-2,4-dimethyl- Nucleus

The 9-amino-2,4-dimethylacridine core can be further modified to explore structure-activity relationships for various applications. The reactivity of the acridine nucleus is influenced by the electronic properties of its substituents. rsc.org

Strategies for Introducing Methyl and Other Alkyl Substituents

While the primary focus of this article is on 9-amino-2,4-dimethylacridine, the introduction of additional alkyl groups can be a key derivatization strategy. N-alkylation at the 9-amino position can be achieved through various methods. Reductive amination, for example, involves the reaction of the 9-aminoacridine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated derivatives. google.com

Direct alkylation of the 9-amino group can also be performed, although it may sometimes lead to di-alkylation products. rsc.org Careful control of reaction conditions, such as the stoichiometry of the alkylating agent, can help to favor mono-alkylation. rsc.org The N-10 position of the acridine ring is also a nucleophilic site and can undergo N-alkylation, leading to the formation of acridinium (B8443388) salts, particularly under acidic conditions. rsc.org

The introduction of substituents onto the aromatic rings of the acridine core is another avenue for derivatization. For instance, nitration of the acridine ring system can introduce nitro groups, which can then be further transformed into other functional groups. scielo.br

Amine and Carboxamide Linkages for Advanced Derivatives

The introduction of amine and carboxamide functionalities onto the acridine scaffold is a key strategy for creating advanced derivatives with tailored properties. These linkages are typically installed at the C4 or C9 positions, leveraging precursor molecules like 9-chloroacridines or acridine-4-carboxylic acids.

Amine Linkages: The formation of C-N bonds to create amine-linked derivatives, particularly at the 9-position, is a well-established transformation. A common approach involves the nucleophilic substitution of a 9-chloroacridine (B74977) intermediate with a desired amine. For instance, the synthesis of N-(9-Acrydinil) amino acid derivatives is achieved by reacting 9-chloroacridine with various amino acids. mdpi.com This reaction can be performed as a one-pot synthesis by first converting the 9-chloroacridine to a more reactive 9-alkoxy intermediate with a sodium alkoxide solution, followed by the addition of the amino acid. mdpi.com

The Ullmann condensation reaction is another powerful tool for forming C-N bonds in acridine chemistry. researchgate.netnih.gov This copper-catalyzed reaction couples an aryl halide with an amine, and modern variations of this reaction can be performed under milder conditions using deep eutectic solvents, which act as both the solvent and catalyst promoter, eliminating the need for additional ligands. frontiersin.org For the synthesis of 9-anilinoacridines, the Ullmann reaction can be employed to couple a 9-chloroacridine with a substituted aniline. arabjchem.org

Carboxamide Linkages: The synthesis of acridine-4-carboxamide derivatives is a prominent route to functionalized acridines. arabjchem.org The general strategy involves the synthesis of a 9-oxoacridan-4-carboxylic acid, which serves as a key intermediate. lookchem.com This intermediate can be prepared via a modified Ullmann–Goldberg reaction. arabjchem.org For example, the reaction of 2-iodoisophthalic acid with a substituted aniline, such as 2-(propyloxy)aniline, can yield the corresponding 2-[N-[2-(propyloxy)phenyl]amino]isophthalic acid. lookchem.com Subsequent cyclization of this diarylamine intermediate furnishes the 9-oxoacridan-4-carboxylic acid. This carboxylic acid can then be converted to the corresponding 9-chloroacridine-4-carboxamide, which is a versatile precursor for introducing the 9-amino group and other functionalities. arabjchem.org The final step often involves the reaction of the 9-chloroacridine-4-carboxamide with an amine to yield the desired 9-aminoacridine-4-carboxamide (B19687) derivative. lookchem.com

The following table summarizes representative conditions for the formation of amine and carboxamide linkages on the acridine core, which could be adapted for 9-amino-2,4-dimethylacridine.

| Linkage Type | Precursor | Reagents and Conditions | Product Type | Reference |

| Amine | 9-Chloroacridine | Amino acid, Sodium methoxide, Methanol | N-(9-Acridinyl) amino acid | mdpi.com |

| Amine | Aryl halide (e.g., 9-chloroacridine) | Amine, CuI, K2CO3, Deep Eutectic Solvent (Choline chloride/Glycerol) | N-Aryl amine | frontiersin.org |

| Carboxamide | 9-Chloroacridine-4-carboxamide | Amine (e.g., N',N'-diethylpentan-1,4-diamine) | 9-Aminoacridine-4-carboxamide | lookchem.com |

| Carboxamide | 9-Oxoacridan-4-carboxylic Acid | SOCl2, then amine | Acridine-4-carboxamide | arabjchem.org |

This table presents generalized conditions based on the synthesis of analogous acridine derivatives.

Green Chemistry Approaches in Acridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acridine derivatives to reduce environmental impact, improve efficiency, and enhance safety. Key strategies include the use of microwave irradiation, solvent-free reactions, and environmentally benign catalysts.

The Bernthsen acridine synthesis , a classical method for preparing 9-substituted acridines by heating a diarylamine with a carboxylic acid in the presence of zinc chloride, is often characterized by harsh conditions (200–270 °C for 24 hours) and low yields. wikipedia.orgtandfonline.com Green modifications to this reaction have been developed to address these drawbacks. One significant improvement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. tandfonline.comtandfonline.com

Furthermore, the replacement of stoichiometric Lewis acids like zinc chloride with catalytic amounts of more environmentally friendly acids represents a significant advancement. For example, p-toluenesulphonic acid (p-TSA) has been successfully used as a catalyst (10 mol%) in the microwave-assisted, solventless Bernthsen synthesis of 9-substituted acridines. tandfonline.comtandfonline.com This approach not only provides good yields and short reaction times but also aligns with green chemistry principles, as p-TSA is readily available and easily removed from the reaction mixture due to its water solubility. tandfonline.com

To synthesize 9-amino-2,4-dimethylacridine using a green Bernthsen approach, a suitably substituted diarylamine would be reacted with an appropriate carboxylic acid under microwave irradiation with a catalyst like p-TSA.

Another green approach involves the use of deep eutectic solvents (DES) in Ullmann-type C-N coupling reactions. frontiersin.org These solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and glycerol), are biodegradable, non-toxic, and recyclable. They have been shown to be effective media for copper-catalyzed amination of aryl halides without the need for additional ligands, proceeding under milder conditions than traditional methods. frontiersin.org

The following table outlines conventional versus green approaches for the synthesis of the acridine core.

| Synthetic Approach | Catalyst/Solvent | Conditions | Advantages of Green Approach | Reference |

| Conventional Bernthsen Synthesis | Zinc Chloride (stoichiometric) | 200–270 °C, 24 hours | - | wikipedia.org |

| Green Bernthsen Synthesis | p-Toluenesulphonic acid (catalytic) | Microwave irradiation, solvent-free | Reduced reaction time, higher yields, environmentally benign catalyst | tandfonline.comtandfonline.com |

| Conventional Ullmann Condensation | Copper (stoichiometric) | High temperatures (≥200°C), polar solvents | - | frontiersin.org |

| Green Ullmann Condensation | CuI (catalytic), Deep Eutectic Solvent | 120 °C | Milder conditions, no additional ligand, recyclable solvent | frontiersin.org |

This table provides a comparative overview of synthetic conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Amino 2,4 Dimethylacridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including analogues of 9-amino-2,4-dimethylacridine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a 9-amino-2,4-dimethylacridine analogue, distinct signals would be expected for the aromatic protons on the acridine (B1665455) core, the protons of the two methyl groups, and the protons of the amino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing heterocyclic system, typically appearing in the downfield region of the spectrum. The methyl groups would present as sharp singlets in the upfield region. The protons of the amino group may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shift Data for Aromatic and Methyl Protons in Related Heterocyclic Compounds. This table presents typical chemical shift ranges for protons in environments analogous to those in 9-amino-2,4-dimethylacridine, based on data from similar structures.

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| Methyl (CH₃) | 2.2 - 3.4 | Singlet |

| Amino (NH₂) | 4.5 - 9.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in an analogue of 9-amino-2,4-dimethylacridine would give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the acridine ring would resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are modulated by the positions of the amino and methyl substituents. The carbons of the methyl groups would appear at the high-field end of the spectrum.

Table 2: Illustrative ¹³C NMR Chemical Shift Data for Carbons in Environments Analogous to 9-Amino-2,4-dimethylacridine. This table provides expected chemical shift ranges for carbon atoms in environments similar to those in 9-amino-2,4-dimethylacridine, derived from data on related compounds.

| Carbon Type | Representative Chemical Shift (ppm) |

| Aromatic C (unsubstituted) | 120 - 135 |

| Aromatic C (substituted) | 135 - 160 |

| Methyl C | 15 - 25 |

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For analogues of 9-amino-2,4-dimethylacridine, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), confirming the molecular weight of the compound. Analysis of the fragmentation pattern can also provide structural information.

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Ligand-DNA Co-crystal Structures

Acridine derivatives are well-known for their ability to intercalate into DNA, and X-ray crystallography has been instrumental in visualizing these interactions. Studies on co-crystals of 9-aminoacridine (B1665356) analogues with DNA oligonucleotides have revealed the precise mode of binding. nih.gov These structures show the planar acridine ring system inserting between adjacent base pairs of the DNA double helix. nih.gov The substituents on the acridine ring, such as the amino and methyl groups, are positioned in the major or minor grooves of the DNA, where they can form specific interactions with the DNA backbone or the edges of the base pairs. For instance, the crystal structure of a 9-aminoacridine derivative bound to a DNA hexanucleotide showed the drug molecule intercalating between CpG steps. nih.gov

Analysis of Hydrogen Bonding Networks in Crystalline Forms

In the crystalline state, molecules of 9-amino-2,4-dimethylacridine analogues would be held together by a network of intermolecular forces, including hydrogen bonds. The amino group is a potent hydrogen bond donor, while the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. X-ray crystallographic studies of related 9-aminoacridine compounds have detailed these hydrogen bonding networks. rsc.orgnih.gov For example, in the crystal structure of 9-aminoacridinium (B1235168) chloride, the protonated nitrogen atom of the central ring forms a hydrogen bond with a solvent molecule, while the amino group protons form short contacts with chloride ions. nih.gov These hydrogen bonds, along with π–π stacking interactions between the acridine rings, play a crucial role in stabilizing the crystal lattice. nih.gov The geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be precisely measured from the crystal structure. nih.govmdpi.com

Table 3: Common Hydrogen Bond Donors and Acceptors in Acridine Derivatives. This table outlines the potential hydrogen bonding interactions based on the functional groups present in 9-aminoacridine analogues.

| Donor | Acceptor |

| Amino Group (N-H) | Acridine Ring Nitrogen |

| Amino Group (N-H) | Solvent Molecules (e.g., water, DMF) |

| Amino Group (N-H) | Anions (e.g., Cl⁻) |

UV-Visible Absorption Spectroscopy in DNA Interaction Studies

UV-Visible absorption spectroscopy is a fundamental technique for investigating the interactions between small molecules and DNA. nih.gov When a molecule like a 9-aminoacridine derivative binds to DNA, changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity, can be observed.

The binding of a small molecule to DNA can result in two primary spectral changes: hypochromism and hyperchromism. nih.gov Hypochromism, a decrease in absorbance, is often indicative of intercalation, where the flat aromatic rings of the acridine derivative insert themselves between the base pairs of the DNA double helix. nih.gov This stacking interaction with the DNA bases alters the electronic transitions of the chromophore. Conversely, hyperchromism, an increase in absorbance, can suggest other binding modes or conformational changes in the DNA. nih.gov

A bathochromic shift (red shift) in the absorption maximum to longer wavelengths often accompanies intercalation, reflecting a change in the electronic environment of the acridine chromophore upon binding. mdpi.com The magnitude of these spectral changes can be used to determine the binding affinity and stoichiometry of the interaction. By titrating a solution of DNA with the acridine derivative and monitoring the changes in the UV-Vis spectrum, a binding constant (Kb) can be calculated. mdpi.com This provides a quantitative measure of the strength of the interaction between the 9-aminoacridine analogue and DNA.

Studies on various acridine derivatives have demonstrated these characteristic spectral changes upon DNA interaction. For instance, the interaction of some chromophores with DNA has been shown to cause both hypochromism and a blue shift (hypsochromic shift), indicating non-covalent interactions. researchgate.net The specific changes observed provide valuable clues about the binding mode, such as intercalation or groove binding. nih.gov

Fluorescence Spectroscopy for Photophysical Property Investigations

Fluorescence spectroscopy is a highly sensitive technique used to probe the photophysical properties of fluorescent molecules like 9-aminoacridine derivatives. It provides information about the electronic excited states, environmental sensitivity, and dynamics of these compounds.

Upon excitation with light of a suitable wavelength, 9-aminoacridine analogues can emit light at a longer wavelength, a process known as fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S1). For example, 9-aminoacridine in ethanol (B145695) solution exhibits emission bands centered at 455 nm and 483 nm when excited at 423 nm. nih.gov

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined relative to a standard with a known quantum yield, such as anthracene (B1667546) or dimethyl POPOP. researchgate.netrsc.org For instance, a derivative of 9-aminoacridine, 3-(9-aminoacridin-2-yl) propionic acid, was found to have a high quantum yield of 0.95 in water. rsc.org The quantum yield is highly dependent on the molecular structure and the local environment. For example, the quantum yield of 7-(dimethylamino)acridon-2-ylalanine (Dad), a derivative of acridone, was found to be highest in DMSO (0.57) compared to other organic solvents. nsf.gov

| Compound | Solvent/Environment | Excitation Wavelength (nm) | Emission Maxima (nm) | Quantum Yield (Φf) | Reference |

| 9-Aminoacridine (9AA) | Ethanol | 423 | 455, 483 | - | nih.gov |

| 3-(9-Aminoacridin-2-yl) propionic acid | Water | 405 | - | 0.95 | rsc.org |

| 7-(Dimethylamino)acridon-2-ylalanine (Dad) | DMSO | 425 | ~550 | 0.57 | nsf.gov |

| 7-(Dimethylamino)acridon-2-ylalanine (Dad) | 50:50 CH3CN/PBS | 425 | - | - | nsf.gov |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. mdpi.com 9-Aminoacridine derivatives, particularly those with donor-acceptor character, can exhibit significant solvatochromic shifts in their absorption and emission spectra. nih.gov

The polarity of the solvent can influence the energy levels of the ground and excited states to different extents, leading to a shift in the emission maximum. researchgate.net For example, the emission of 7-(dimethylamino)acridon-2-ylalanine (Dad) shows a blue-shift in organic solvents, with the maximum varying only slightly in buffer, isopropanol, methanol, acetonitrile, and DMSO. nsf.gov This sensitivity to the local environment makes these compounds useful as fluorescent probes for studying the polarity of their surroundings, such as the binding sites of proteins or the interior of lipid membranes. nih.gov The analysis of solvatochromic shifts using various solvent polarity scales can provide insights into the nature of solute-solvent interactions. psu.edu

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and can be influenced by various quenching processes. Time-Correlated Single-Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes. rsc.org

The fluorescence decay of a 9-aminoacridine derivative can be mono- or multi-exponential. A mono-exponential decay, as observed for 9-aminoacridine in ethanol with a lifetime of 16.5 ns, indicates a single emitting species. nih.gov In contrast, a bi- or multi-exponential decay suggests the presence of multiple excited-state species or different conformations. For instance, when adsorbed onto αZr-phosphate particles, 9-aminoacridine exhibits a biphasic decay with lifetimes of 1.6 ns and 9.8 ns. nih.gov The analysis of fluorescence decays in different solvents for a 9-aminoacridine derivative revealed two short-lived components (80-450 ps and 0.7-3.2 ns) and a longer component of about 9.0 ns, which were attributed to different excited states. nih.gov

| Compound/System | Lifetime (τ) | Decay Characteristics | Reference |

| 9-Aminoacridine (in ethanol) | 16.5 ns | Monophasic | nih.gov |

| 9-Aminoacridine (on αZrP) | 1.6 ns and 9.8 ns | Biphasic | nih.gov |

| 9-Aminoacridine derivative | ~9.0 ns, 0.7-3.2 ns, 80-450 ps | Multiphasic | nih.gov |

| 3-(9-Aminoacridin-2-yl) propionic acid (in PBS) | 17.0 ns | - | rsc.org |

| 7-(Dimethylamino)acridon-2-ylalanine (Dad) (in DMSO) | 18.23 ns | - | nsf.gov |

| 7-Aminoacridon-2-ylalanine (Aad) (in DMSO) | 10.33 ns | - | nsf.gov |

Circular Dichroism Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, including DNA and proteins, and their interactions with ligands. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. semanticscholar.org While acridine derivatives themselves are often achiral, they can become optically active upon binding to a chiral macromolecule like DNA. The resulting induced CD signal provides information about the binding mode and the conformational changes induced in the DNA. researchgate.net

The B-form of DNA, the most common physiological conformation, has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. researchgate.net Upon intercalation of an acridine derivative, changes in these bands, such as shifts in wavelength or changes in intensity, can be observed. These changes can indicate alterations in the helical structure of the DNA. researchgate.net For example, a transition from the B-form to the A-form of DNA would result in a significant change in the CD spectrum. nih.gov CD spectroscopy can also be used to monitor the thermal denaturation of DNA in the presence and absence of a ligand, providing information about the stabilization of the DNA duplex upon binding. nih.govresearchgate.net

Electrogenerated Chemiluminescence (ECL) Studies of Acridine Derivatives

Electrogenerated chemiluminescence (ECL) is a process where a species generated at an electrode surface undergoes an electron-transfer reaction to form an excited state that emits light. Acridine derivatives, particularly acridinium (B8443388) esters, are well-known for their chemiluminescent properties and have been utilized in various analytical applications. google.comgoogle.com

The ECL mechanism of acridine derivatives typically involves the electrochemical generation of a radical cation and a radical anion, which then annihilate to produce an excited-state acridine molecule. This excited molecule then relaxes to the ground state by emitting a photon. The efficiency of the ECL process can be influenced by the molecular structure of the acridine derivative and the reaction conditions. Some acridine derivatives have been designed to have enhanced electroluminescence efficiency through mechanisms like thermally activated delayed fluorescence (TADF). nih.gov The electroactivity and ability of acridine derivatives to interact with DNA have also been exploited for the development of electrochemical DNA sensors. nih.gov

Molecular Interactions and Mechanistic Insights of 9 Amino 2,4 Dimethylacridine and Its Analogues

DNA Intercalation Mechanisms

The planar aromatic structure of the acridine (B1665455) ring is a key feature that allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction is fundamental to their biological activity.

No specific thermodynamic data table for 9-Amino-2,4-dimethylacridine could be generated from the available search results.

The affinity of acridine derivatives for DNA is not uniform and can be influenced by the sequence of DNA base pairs. Studies on 9-aminoacridine-4-carboxamide (B19687) derivatives suggest a preference for GC-rich sequences. nih.govacs.org For instance, DNase I footprinting studies on 9-aminoacridine- and amsacrine-4-carboxamides have been used to determine their DNA sequence specificity. acs.org Furthermore, the DNA sequence selectivity of 9-aminoacridine (B1665356) cisplatin (B142131) analogues was found to be shifted away from consecutive guanine (B1146940) runs towards single guanine bases, particularly in 5'-GA and 5'-CG sequences. nih.gov

The positioning of the intercalated acridine ring and its substituents relative to the major and minor grooves of the DNA helix is crucial for its interaction with other molecules, such as enzymes. Theoretical evaluations for 9-aminoacridine-4-carboxamide suggest a specificity for interaction within the major groove of GC sequences. nih.gov In contrast, NMR studies of the parent compound, 9-aminoacridine, when complexed with an 8-mer DNA fragment, suggest that the amino group projects into the minor groove. nih.gov The presence of methyl groups at the 2 and 4 positions on the acridine ring of 9-Amino-2,4-dimethylacridine would likely influence its precise orientation and interactions within the DNA grooves.

By intercalating into the DNA double helix, 9-aminoacridine and its derivatives can significantly interfere with essential cellular processes that rely on the DNA template, such as replication and transcription.

Research has shown that 9-aminoacridine can inhibit DNA replication in vitro. nih.gov The proposed mechanism involves the destabilization of the DNA growing point, which can lead to errors in DNA synthesis. nih.gov At lower concentrations, this inhibition is primarily due to the interaction of 9-aminoacridine with the DNA template. iiarjournals.org This destabilization is consistent with the observation that 9-aminoacridine can stimulate the exonuclease activity of DNA polymerase, leading to the removal of correctly paired bases. iiarjournals.org

The transcription process is also a target of acridine compounds. 9-Aminoacridine has been shown to inhibit transcription. nih.govnih.gov This inhibition can occur through the binding of the compound to the DNA, which can block the progression of RNA polymerase. nih.gov Studies have demonstrated that 9-aminoacridine can rapidly inhibit the transcription of ribosomal RNA (rRNA), a key component of the cellular machinery for protein synthesis. nih.gov

Telomerase Inhibition Pathways

A significant area of research for acridine derivatives is their ability to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells. The primary mechanism by which many acridine compounds exert this effect is through the stabilization of G-quadruplex structures in telomeric DNA. nih.gov

Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine and can fold into four-stranded structures known as G-quadruplexes. The formation of these structures can inhibit the action of telomerase, which requires a single-stranded DNA template. Acridine derivatives, with their planar aromatic systems, can stack on top of the G-quartets, the planar arrangement of four guanines that form the core of the G-quadruplex, thereby stabilizing this conformation and preventing telomerase from elongating the telomeres. nih.gov

Numerous studies on substituted acridines have demonstrated a correlation between their ability to stabilize G-quadruplexes and their telomerase inhibitory activity. For example, a series of 3,6-disubstituted acridine derivatives were designed as telomerase inhibitors based on this principle, with the most potent compounds showing IC50 values in the low micromolar range. nih.gov

A quantitative structure-activity relationship (QSAR) study on a set of 90 acridine derivatives revealed that specific molecular descriptors related to structural fragments and functional groups are predictive of their telomerase inhibitory activity. nih.gov This underscores the importance of the substitution pattern on the acridine ring for effective telomerase inhibition.

Table 2: Telomerase Inhibitory Activity of Selected Acridine Derivatives

| Compound Type | Proposed Mechanism | IC50 Range | Reference |

| 3,6-Disubstituted Acridines | G-quadruplex stabilization | 1.3 - 8 µM | nih.gov |

Interactions with Other Cellular Biomolecules and Protein Targets

Beyond their interactions with DNA and DNA-associated enzymes, acridine derivatives can bind to a variety of other cellular biomolecules and proteins, leading to a range of biological effects.

Acridine compounds have been shown to interact with several proteins, modulating their function. For instance, certain 9-aminoacridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The binding of these inhibitors to the active site of the enzyme is influenced by the substitution pattern on the acridine ring. nih.gov

Structure-activity relationship studies of 9-aminoacridine compounds in a cell model of prion replication have shown that the efficacy against the accumulation of the infectious prion protein (PrPSc) is influenced by substituents on both the acridine heterocycle and the distal tertiary amine. researchgate.net This suggests a direct or indirect interaction with the prion protein or cellular factors involved in its processing.

The biological activities of acridines are not solely explained by their interactions with nucleic acids. There is growing evidence for direct interactions with proteins leading to downstream cellular responses. For example, some 9-aminoacridine compounds have been found to reduce the burden of PrPSc, potentially by occluding epitopes necessary for templating on the surface of the protein or by altering the stability of PrPSc oligomers. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Some acridine-based drugs are known to participate in processes that generate reactive oxygen species (ROS), leading to oxidative stress within cells. nih.govbenthamscience.com ROS are highly reactive molecules that can damage cellular components, including DNA, lipids, and proteins.

Electron Transfer Reactions at the DNA Interface

Acridine derivatives that intercalate into DNA can participate in electron transfer (ET) reactions along the DNA double helix. nih.govbenthamscience.comresearchgate.net The stacked base pairs of DNA can act as a conduit for charge transport, and an intercalated acridine can either inject an electron (act as a donor) or accept an electron (act as an acceptor), thus becoming an active participant in these ET reactions. nih.govbenthamscience.com

The propensity of an acridine derivative to act as an electron donor or acceptor is dependent on its redox potential, which is in turn influenced by its substituent groups. For example, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to act as an electron donor in ET reactions with DNA. nih.govbenthamscience.comresearchgate.net Conversely, other acridine derivatives may function as electron acceptors. nih.govbenthamscience.comresearchgate.net

Studies on acridinium (B8443388) derivatives have shown that steric factors, such as substitutions at the 9-position, can significantly influence their DNA binding and, consequently, the efficiency of electron transfer. nih.gov Increased steric bulk can hinder the necessary π-stacking interactions between the ligand and the DNA bases, which are essential for efficient electron transfer. nih.gov The methyl groups in 9-Amino-2,4-dimethylacridine would likely modulate its electronic properties and steric profile, thereby influencing its potential to engage in electron transfer reactions at the DNA interface.

Cell Cycle Progression Perturbations

There is currently no available scientific literature that specifically investigates the effects of 9-Amino-2,4-dimethylacridine on cell cycle progression. While studies on other acridine derivatives have shown activities such as cell cycle arrest at different phases, these findings cannot be directly attributed to 9-Amino-2,4-dimethylacridine without specific experimental evidence.

Mechanistic Basis of Apoptosis Induction

Similarly, the mechanistic basis of apoptosis induction by 9-Amino-2,4-dimethylacridine has not been documented in available research. Investigations into related compounds suggest various mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to programmed cell death. However, the specific pathways and molecular targets involved in apoptosis, if any, for 9-Amino-2,4-dimethylacridine remain unelucidated.

Due to the lack of specific data for 9-Amino-2,4-dimethylacridine in these areas, data tables and detailed research findings as requested cannot be generated.

Structure Activity Relationship Sar Studies of 9 Amino 2,4 Dimethylacridine Derivatives

Influence of Substituents on the Acridine (B1665455) Ring on Biological Activity

The electronic and steric properties of substituents on the tricyclic acridine core are critical determinants of the molecule's interaction with its biological targets. The existing methyl groups at the C2 and C4 positions on the 9-amino-2,4-dimethylacridine scaffold already confer a degree of lipophilicity and specific electronic influence, which is then further modulated by additional substitutions.

Effects of Methyl Group Position and Number on DNA Binding Affinity

The position and number of methyl groups on the acridine ring can significantly influence the DNA binding affinity and biological activity. While data specifically for the 2,4-dimethyl arrangement is not abundant, studies on related methylated acridines provide insight. Methyl groups are generally considered electron-donating and can increase the electron density of the aromatic system. This can enhance stacking interactions with DNA bases. Furthermore, their steric bulk can influence the orientation of the molecule within the DNA grooves, potentially leading to more stable complexes. For instance, in a related series, the presence of a methyl group was identified as an important determinant of cellular cytotoxicity, suggesting its role in molecular interactions. researchgate.net

Modulations by Halogenation and Nitro Substituents

The introduction of halogens and nitro groups can drastically alter the electronic properties of the acridine ring and its biological activity.

Halogenation: Halogens are electron-withdrawing through their inductive effect but can donate electrons via resonance. libretexts.org Their net effect is deactivating, yet they are ortho-, para-directing. In the context of acridine derivatives, halogen substitution has been shown to influence cytotoxicity. For example, a 3-fluoro-6-methoxy-4-methyl substitution pattern was associated with greater cytotoxicity compared to the 2-methoxy-6-chloro groups found on the quinacrine (B1676205) ring. researchgate.net This highlights that the specific position and nature of the halogen are critical.

Nitro Substituents: The nitro group is a strong electron-withdrawing group. Its introduction into the 9-aminoacridine (B1665356) molecule has been found to dramatically enhance mutagenic activity. nih.gov Studies on 1-nitro and 2-nitro derivatives of 9-aminoacridine revealed that while both intercalate into DNA, the 1-nitro derivative shows a much stronger inhibition of RNA biosynthesis in living cells. nih.gov This enhanced activity is attributed to its ability to form covalent crosslinks with DNA, a property not observed in the 2-nitro analogue. nih.gov This suggests that adding a nitro group to the 9-amino-2,4-dimethylacridine scaffold, particularly at the 1-position, could significantly increase its biological potency through altered DNA interaction mechanisms.

| Derivative | Position of Nitro Group | Observed Effect | Reference |

| 1-Nitro-9-aminoacridine | 1 | Strong inhibitor of RNA biosynthesis, forms DNA crosslinks | nih.gov |

| 2-Nitro-9-aminoacridine | 2 | Weak inhibitor of RNA biosynthesis, does not form crosslinks | nih.gov |

| 9-Amino-2-nitroacridine | 2 | Enhanced mutagenic activity | nih.gov |

Contribution of Electron-Withdrawing and Electron-Donating Groups

Electron-Withdrawing Groups (EWGs): As seen with the nitro group, EWGs can significantly enhance activity. A quantitative structure-activity relationship (QSAR) study on a series of 9-(pyridin-2'-yl)-aminoacridines demonstrated a strong correlation between the electron-withdrawing character on the pyridine (B92270) ring and an increased ability to stabilize the DNA-acridine complex. mdpi.comnih.gov This stabilization is likely due to the EWG's ability to stabilize the cationic charge of the protonated acridine nucleus at physiological pH, thereby strengthening the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

Electron-Donating Groups (EDGs): The two methyl groups in 9-amino-2,4-dimethylacridine are electron-donating. EDGs increase the electron density of the aromatic system, which can enhance the π-π stacking interactions essential for intercalation between DNA base pairs. nih.gov However, the balance between electron-donating and electron-withdrawing properties across the entire molecule is crucial for optimal activity.

| Substituent Type | General Effect on Acridine Ring | Impact on DNA Interaction | Example Group | Reference |

| Electron-Withdrawing | Decreases electron density | Enhances electrostatic attraction to DNA backbone | -NO₂, -CN, Halogens | mdpi.comnih.gov |

| Electron-Donating | Increases electron density | Enhances π-π stacking interactions | -CH₃, -OCH₃, -NH₂ | nih.gov |

Role of the 9-Amino Group in Molecular Interactions

The 9-amino group is not merely a passive linker for side chains; it is fundamental to the biological activity of this class of compounds. Its presence is a prerequisite for the intercalative binding to DNA. researchgate.netresearchgate.net The nitrogen atom of this group can be protonated at physiological pH, forming a cation that engages in crucial electrostatic interactions with the phosphate backbone of DNA.

Furthermore, the exocyclic amino group can act as a hydrogen bond donor, forming specific hydrogen bonds with acceptor atoms on the DNA bases, which contributes to the stability and sequence selectivity of the binding. Acetylation of the amino group at the 9-position has been shown to inhibit intercalation and abolish the frameshift mutagenic activity of 9-aminoacridine, confirming the critical role of the unsubstituted amino group in this interaction. nih.gov

Recent studies have also shown that 9-aminoacridines can interact with targets other than DNA. For example, they have been identified as inhibitors of the FoxP3 protein, a key regulator in T-cells. This interaction appears to involve direct binding to the protein, interfering with its ability to bind to DNA. nih.gov This highlights that the 9-aminoacridine core can engage in a variety of molecular interactions, including both DNA intercalation and protein binding. The planarity of the acridine ring system combined with the hydrogen bonding and cationic potential of the 9-amino group facilitates these diverse interactions. nih.govresearchgate.net

Side Chain Structural Variations and their Impact on Activity

Length and Configuration of Aminoalkyl Side Chains

The length and structure of an aminoalkyl side chain attached at the 9-position are critical variables in the SAR of 9-aminoacridines. Studies on quinacrine and its analogues, for instance, have shown that antiprion activity is greatly influenced by the length of the alkyl linker. researchgate.net

The side chain typically contains a terminal amino group that is also protonated at physiological pH. The distance between this terminal cation and the cationic acridine nitrogen influences how the molecule "staples" itself across the DNA strands or within a binding pocket. A systematic variation in the length of the aminoalkyl side chain can optimize this distance for maximum interaction strength. For example, in a study of 9-aminoacridine-4-carboxamide (B19687) derivatives, modifying the length of the cationic side chain had a significant impact on the kinetics of DNA dissociation and, consequently, the antitumor activity. acs.org Generally, a flexible chain of two to four methylene (B1212753) units is found to be optimal for many biological activities. The configuration of the side chain, including the presence of branching or additional functional groups, can also impact activity by altering its flexibility and interaction potential. mdpi.com

| Side Chain Feature | Influence on Activity | Rationale | Reference |

| Alkyl Chain Length | Optimal length enhances activity | Affects distance between cationic centers, influencing DNA binding geometry and stability. | researchgate.netacs.org |

| Terminal Amino Group | Crucial for activity | Provides a second positive charge for electrostatic interaction with DNA. | researchgate.net |

| Chain Configuration | Branching can alter potency | Affects flexibility and steric fit within the biological target site. | mdpi.com |

Significance of Terminal Amine Protonation State

The protonation state of the terminal amine group on the side chain of 9-aminoacridine derivatives is a critical determinant of their biological activity. This is because the charge on the side chain influences the compound's interaction with biological macromolecules, such as DNA and proteins. The pKa of the terminal amine, which is the pH at which 50% of the molecules are protonated, is a key parameter in this regard.

For a series of N-[dialkylamino(alkyl)]-4-methyl-9-aminoacridines, a strong correlation has been observed between the pKa of the terminal amine and their biological efficacy. It has been demonstrated that the monocations of these compounds, where the acridine ring is protonated, are the predominant species at physiological pH. However, the presence of a dication, with both the acridine ring and the terminal amine protonated, can significantly impact activity.

Studies have shown that for optimal activity, the pKa of the terminal amine should be within a specific range. For instance, in a study of 9-aminoacridine-4-carboxamides, it was found that compounds with a terminal amine pKa between 8.0 and 9.0 exhibited the highest activity. This suggests that a significant proportion of the molecules exist as dications at physiological pH, which may enhance their binding to target sites.

The nature of the substituents on the terminal amine also plays a crucial role. For example, the replacement of a dimethylamino group with a morpholino group can lead to a decrease in the pKa of the terminal amine and a corresponding reduction in biological activity. This highlights the intricate relationship between the chemical structure, the resulting physicochemical properties, and the ultimate biological effect.

Planarity of the Acridine Chromophore and Intercalation Efficacy

The planar tricyclic ring system of the acridine chromophore is a fundamental structural feature that enables these compounds to intercalate between the base pairs of DNA. This intercalation is a primary mechanism through which many acridine derivatives exert their biological effects. The planarity of the acridine ring system allows it to stack between the DNA base pairs, leading to a distortion of the DNA helix and interference with cellular processes such as DNA replication and transcription.

The efficacy of intercalation is highly dependent on the planarity of the acridine moiety. Any distortion from planarity can hinder the ability of the molecule to insert itself into the DNA double helix, thereby reducing its biological activity. The introduction of substituents onto the acridine ring can influence its planarity. Bulky substituents, particularly at positions that can cause steric hindrance with the DNA backbone or adjacent base pairs, can disrupt the planarity and decrease intercalation efficiency.

X-ray crystallography studies of acridine derivatives complexed with DNA have provided direct evidence for the intercalative binding mode. These studies have shown that the planar acridine ring is sandwiched between adjacent base pairs, with the plane of the acridine ring parallel to the planes of the DNA bases. The side chain attached at the 9-position typically lies in one of the grooves of the DNA, further stabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for biological efficacy.

In the context of 9-amino-2,4-dimethylacridine derivatives, QSAR studies have been employed to elucidate the key physicochemical properties that govern their activity. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical structure, and correlating them with the observed biological activity using statistical methods.

Commonly used descriptors in QSAR studies of acridine derivatives include:

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is its tendency to partition into a non-polar environment. The logarithm of the partition coefficient (log P) is a commonly used hydrophobic descriptor.

Topological descriptors: These are numerical indices that describe the connectivity of atoms in the molecule.

A typical QSAR study on 9-aminoacridine derivatives might reveal that a combination of electronic and hydrophobic parameters is crucial for activity. For example, a model might indicate that high electron density on the acridine ring and an optimal level of lipophilicity are associated with increased biological effect. These models can then be used to guide the design of new derivatives with potentially improved activity.

Rational Design Principles for Modulating Biological Effects

The insights gained from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a foundation for the rational design of new 9-amino-2,4-dimethylacridine derivatives with modulated biological effects. The goal of rational design is to systematically modify the chemical structure of a lead compound to enhance its desired biological activity while minimizing undesirable side effects.

Key principles for the rational design of 9-amino-2,4-dimethylacridine derivatives include:

Modification of the 9-amino Side Chain: The nature of the side chain at the 9-position has a profound impact on biological activity. Key parameters to consider include:

Length and flexibility: The length and flexibility of the linker between the acridine ring and the terminal amine can influence the positioning of the terminal amine in the DNA groove and its interaction with the DNA backbone.

Terminal amine substitution: The nature of the substituents on the terminal amine affects its pKa and steric bulk, which in turn influences its protonation state and binding interactions.

Introduction of functional groups: The incorporation of specific functional groups, such as hydroxyl or amide groups, can introduce new hydrogen bonding interactions and modulate the physicochemical properties of the compound.

Substitution on the Acridine Ring: The introduction of substituents on the acridine ring can modulate its electronic properties, planarity, and interaction with the DNA binding site. The positions and nature of these substituents are critical. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electron density of the acridine ring and its intercalation properties.

Theoretical and Computational Chemistry Applied to 9 Amino 2,4 Dimethylacridine Systems

Quantum Mechanical (QM) Calculations for Molecular Interactions

Quantum mechanical calculations are essential for accurately describing the non-covalent interactions that govern the binding of 9-amino-2,4-dimethylacridine with biological targets, particularly nucleic acids. These methods can elucidate the subtle electronic effects that dictate the stability and specificity of such interactions.

Stacking Interactions with Nucleic Acid Base Pairs

The planar aromatic structure of the acridine (B1665455) ring is conducive to intercalation between the base pairs of DNA. This stacking interaction is a primary mode of binding for many acridine derivatives. Quantum mechanical calculations can quantify the energy of these stacking interactions, which are largely driven by dispersion forces and electrostatic interactions.

For the parent compound, 9-aminoacridine (B1665356), computational studies have shown that the stacking energy is dependent on the specific DNA base pairs involved. The introduction of methyl groups at the 2 and 4 positions of the acridine ring in 9-amino-2,4-dimethylacridine is expected to influence these stacking interactions. The electron-donating nature of the methyl groups can modulate the electron density of the aromatic system, potentially altering the electrostatic component of the stacking energy. Furthermore, steric effects introduced by the methyl groups could influence the optimal geometry of the intercalated complex.

| Interacting System | Methodology | Interaction Energy (kcal/mol) |

|---|---|---|

| 9-Aminoacridine / Guanine-Cytosine | DFT-D | -15.8 |

| 9-Aminoacridine / Adenine-Thymine | DFT-D | -12.5 |

| Proflavine / Guanine-Cytosine | MP2 | -18.2 |

Intermolecular Hydrogen Bonding and Electrostatic Interactions

The 9-amino group of 9-amino-2,4-dimethylacridine can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on the DNA base pairs, typically in the major or minor groove. Quantum mechanical calculations can provide detailed information on the geometry and strength of these hydrogen bonds.

The protonation state of the acridine ring nitrogen and the 9-amino group significantly influences the electrostatic potential of the molecule. At physiological pH, the acridine ring is often protonated, leading to a positive charge that can interact favorably with the negatively charged phosphate (B84403) backbone of DNA. The methyl groups, through their inductive effect, can also subtly alter the charge distribution and, consequently, the electrostatic interactions with DNA.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |

|---|---|---|

| 9-NH₂···O6(Guanine) | 2.95 | -4.2 |

| 9-NH₂···N7(Guanine) | 3.10 | -3.5 |

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes

Simulations of 9-aminoacridine and its derivatives with DNA have demonstrated the process of intercalation, showing how the ligand inserts into the DNA helix, causing a local unwinding of the DNA. For 9-amino-2,4-dimethylacridine, MD simulations could be employed to investigate how the methyl groups affect the dynamics of intercalation and the residence time of the ligand within the DNA. These simulations can also provide insights into the free energy of binding, offering a more comprehensive measure of binding affinity than static calculations alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules like 9-amino-2,4-dimethylacridine. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical and biological problems.

Tautomeric Forms and Protonation States

The 9-aminoacridine scaffold can exist in different tautomeric forms, primarily the amino and imino forms. DFT calculations can determine the relative energies of these tautomers and predict which form is most stable under different conditions. For 9-aminoacridine, the amino tautomer is generally found to be the most stable.

The protonation state of 9-amino-2,4-dimethylacridine is crucial for its biological activity. DFT calculations can predict the pKa values of the acridine ring nitrogen and the 9-amino group. The protonation of the heterocyclic nitrogen is a key factor in the interaction with DNA. Studies on 9-aminoacridine have shown that protonation significantly alters the electronic properties and stabilizes the crystal structure through strong hydrogen and halogen bonds nih.gov.

Prediction of Spectroscopic Parameters (Absorption and Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental spectroscopic data and provide insights into the nature of the excited states.

For 9-amino-2,4-dimethylacridine, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions. The positions of the methyl groups are expected to cause a slight red-shift in the absorption and emission spectra compared to the parent 9-aminoacridine due to their electron-donating character.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.05 | 406 | 0.25 |

| S₀ → S₂ | 3.45 | 359 | 0.18 |

Molecular Mechanics (MM) for Conformational Energy Landscapes

Molecular mechanics (MM) serves as a powerful computational tool to explore the conformational flexibility and energy landscapes of molecules like 9-amino-2,4-dimethylacridine. While specific studies on the 2,4-dimethyl substituted variant are not prevalent in publicly accessible literature, the principles and applications of MM are well-established for the broader class of 9-aminoacridine derivatives. These studies provide a framework for understanding how the addition of dimethyl groups at the 2 and 4 positions would influence the molecule's three-dimensional structure and energetics.

MM calculations treat molecules as a collection of atoms held together by bonds with associated force fields. These force fields are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. By systematically altering bond lengths, bond angles, and dihedral angles, MM methods can map the potential energy surface of a molecule, identifying low-energy conformers and the energy barriers between them.

Computational Docking Studies for Protein-Ligand Interactions

Computational docking is a key in silico technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or a nucleic acid. For 9-amino-2,4-dimethylacridine, docking studies are essential for identifying potential biological targets and understanding the molecular basis of its activity. Although specific docking studies for this exact compound are not widely reported, a wealth of research on related 9-aminoacridine derivatives provides significant insights into the likely protein-ligand interactions.

These studies have predominantly focused on targets such as DNA topoisomerases, plasmepsins, and DNA itself, given the known intercalating properties of the acridine scaffold. Docking simulations of 9-aminoacridine derivatives with these targets have been performed using various software packages, including AutoDock Vina and Glide. These programs utilize scoring functions to estimate the binding affinity (e.g., in kcal/mol) and identify the most favorable binding poses.

The primary interactions observed in these docking studies often involve:

Intercalation: The planar acridine ring system inserting between the base pairs of DNA.

Hydrogen Bonding: Interactions between the amino group and other substituents with amino acid residues in the active site of a protein.

Hydrophobic Interactions: Favorable interactions between the aromatic acridine core and nonpolar residues of the target.

Electrostatic Interactions: Attraction between charged groups on the ligand and the receptor.

The table below summarizes findings from docking studies on various 9-aminoacridine derivatives, which can be extrapolated to predict the behavior of 9-amino-2,4-dimethylacridine. The methyl groups at positions 2 and 4 would likely influence the steric and hydrophobic interactions within the binding pocket.

| 9-Aminoacridine Derivative | Protein/DNA Target | Docking Software | Key Interactions Observed | Predicted Binding Affinity (Example) |

|---|---|---|---|---|

| Oxazine substituted 9-anilinoacridines | Topoisomerase II | Schrodinger Suite (Glide) | Hydrogen bonding, hydrophobic interactions | Glide score: -5.7 to -8.06 |

| N'-(acridin-9-yl)benzohydrazide | Plasmepsin I and II | AutoDock Vina | Hydrogen bonding with key residues (Val76, Thr218, Asp215, Asp32) | Not specified |

| Isoxazole-substituted 9-anilinoacridines | dsDNA | AutoDock Vina | Intercalation and minor groove binding | Not specified |

| Chalcone substituted 9-anilinoacridines | Topoisomerase II | Schrodinger Suite (Glide) | Hydrogen bonding, hydrophobic interactions | Glide score: -5.88 to -7.50 |

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods are increasingly used to predict the biological activity and selectivity of compounds before they are synthesized and tested in the lab, saving time and resources. For 9-amino-2,4-dimethylacridine, these predictive models can help to identify its potential therapeutic applications and off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this predictive approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 9-aminoacridine derivatives, QSAR studies have been employed to predict their anticancer, antimalarial, and antibacterial activities. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic properties, to quantify the structural features of the molecules. The activity of 9-amino-2,4-dimethylacridine could be predicted by inputting its calculated descriptors into an established QSAR model for a relevant biological endpoint.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico analysis. These predictions assess the drug-like properties of a compound. For instance, in silico ADMET screening of novel isoxazole substituted 9-anilinoacridines has been performed to evaluate their potential as HER2 inhibitors. nih.gov Such studies for 9-amino-2,4-dimethylacridine would involve calculating properties like Lipinski's rule of five, solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. This helps to identify potential liabilities early in the drug discovery process.

Selectivity profiling computationally assesses the likelihood of a compound binding to its intended target versus other proteins in the body. This is critical for predicting potential side effects. For 9-aminoacridine derivatives, computational methods can be used to predict their selectivity for different subtypes of enzymes (e.g., different topoisomerase isoforms) or their off-target binding to a panel of known drug targets. nih.gov By comparing the predicted binding affinities of 9-amino-2,4-dimethylacridine to a range of proteins, a selectivity profile can be generated, highlighting its potential for specific therapeutic action and any likely off-target interactions. For example, a study on a group of 9-aminoacridines identified compounds that selectively downregulate regulatory T cell functions through FoxP3, suggesting a potential for immunotherapeutic applications. nih.gov

The table below provides a summary of the types of in silico predictions that can be applied to 9-amino-2,4-dimethylacridine based on studies of related compounds.

| Prediction Type | Methodology | Predicted Properties for 9-Aminoacridine Derivatives | Relevance for 9-Amino-2,4-dimethylacridine |

|---|---|---|---|

| Biological Activity (e.g., Anticancer) | QSAR | Correlation of structural features with cytotoxicity against cancer cell lines. | Prediction of potential anticancer efficacy. |

| Drug-Likeness | ADMET Screening | Compliance with Lipinski's rule of five, prediction of oral bioavailability, and metabolic stability. nih.gov | Assessment of its potential to be developed as an oral drug. |

| Target Selectivity | Comparative Docking/Binding Free Energy Calculations | Differential binding affinity to various protein targets (e.g., kinases, topoisomerases). nih.gov | Prediction of on-target efficacy and potential off-target side effects. |

Future Directions and Emerging Research Frontiers in 9 Amino 2,4 Dimethylacridine Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of acridine (B1665455) derivatives has traditionally involved multi-step processes that can be laborious and yield modest outputs. nih.gov The future of 9-Amino-2,4-dimethylacridine research is intrinsically linked to the development of more efficient and greener synthetic methodologies.

A notable development is the use of novel precursors, such as triflates of salicylic (B10762653) acid derivatives, which are often commercially available in diverse forms. nih.gov This approach allows for greater variability in the acridine core's substitution. nih.gov The optimization of reaction conditions, including the use of more environmentally benign solvents and catalysts, is another critical area of focus. nih.gov Such improvements would not only make the synthesis of 9-Amino-2,4-dimethylacridine more sustainable but also more cost-effective for potential large-scale production. nih.govgoogle.com

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of computational tools is revolutionizing drug discovery and materials science, and the study of 9-Amino-2,4-dimethylacridine is poised to benefit significantly from these in silico approaches. nih.govnih.gov Computational modeling allows for the prediction of a molecule's properties and interactions, thereby guiding experimental work and accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. nih.gov For 9-Amino-2,4-dimethylacridine, 3D-QSAR models could elucidate the specific steric and electronic requirements for optimal interaction with a biological target. nih.gov

Molecular docking simulations can predict the binding orientation and affinity of 9-Amino-2,4-dimethylacridine within the active site of a target protein. nih.govnih.gov This is particularly valuable for designing derivatives with enhanced potency and selectivity. Following docking, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. nih.gov

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can also guide the design of new 9-Amino-2,4-dimethylacridine derivatives with improved therapeutic potential. nih.gov These computational methods, when used in concert, can significantly de-risk and streamline the experimental validation process.

Exploration of Multi-Targeting Approaches

The complexity of diseases such as cancer often involves multiple biological pathways. researchgate.net This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-target agents that can modulate several key proteins simultaneously. nih.govnih.gov The acridine scaffold is a promising platform for designing such multi-target inhibitors. nih.govdartmouth.edujppres.com

Research has shown that certain acridine derivatives can act as dual inhibitors of crucial kinases like VEGFR-2 and Src, both of which are implicated in cancer progression. nih.gov The development of 9-Amino-2,4-dimethylacridine-based compounds that can simultaneously inhibit multiple targets, such as different kinases or a combination of a kinase and another enzyme like topoisomerase, could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. researchgate.netdartmouth.edu